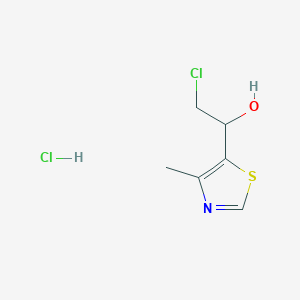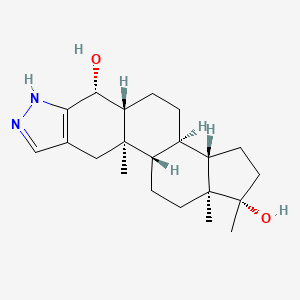
4beta-Hydroxystanozolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4beta-Hydroxystanozolol is a metabolite of stanozolol, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. Stanozolol is known for its therapeutic use in treating hereditary angioedema and its performance-enhancing properties. This compound is formed through the hydroxylation of stanozolol and is often analyzed in doping control studies due to its presence in biological samples following stanozolol administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4beta-Hydroxystanozolol involves the hydroxylation of stanozolol. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation typically employs cytochrome P450 enzymes, which introduce a hydroxyl group at the beta position of the steroid nucleus. Chemical hydroxylation can be performed using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its specific application in doping control and research. the compound can be synthesized in bulk using optimized chemical hydroxylation methods, followed by purification through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4beta-Hydroxystanozolol undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a ketone.
Reduction: The hydroxyl group can be reduced back to the parent stanozolol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like halides or amines under basic conditions are typical
Major Products:
Oxidation: Formation of 4-ketostanozolol.
Reduction: Regeneration of stanozolol.
Substitution: Formation of various substituted stanozolol derivatives
Scientific Research Applications
4beta-Hydroxystanozolol has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for doping control.
Biology: Studied for its metabolic pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and metabolic stability.
Industry: Utilized in the development of analytical methods for steroid detection and quantification
Mechanism of Action
The mechanism of action of 4beta-Hydroxystanozolol involves its interaction with androgen receptors. It binds to these receptors, promoting anabolic effects such as protein synthesis and muscle growth. The hydroxylation at the beta position may alter its binding affinity and metabolic stability compared to stanozolol .
Comparison with Similar Compounds
- 3beta-Hydroxystanozolol
- 16beta-Hydroxystanozolol
- Stanozolol
Comparison: 4beta-Hydroxystanozolol is unique due to its specific hydroxylation position, which affects its metabolic pathway and detection in biological samples. Compared to 3beta-Hydroxystanozolol and 16beta-Hydroxystanozolol, it has distinct physicochemical properties and metabolic stability .
Properties
CAS No. |
125636-92-2 |
|---|---|
Molecular Formula |
C21H32N2O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(1S,2R,9R,10R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-9,17-diol |
InChI |
InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)18(24)16(19)5-4-13-14(19)6-8-20(2)15(13)7-9-21(20,3)25/h11,13-16,18,24-25H,4-10H2,1-3H3,(H,22,23)/t13-,14+,15+,16+,18-,19-,20+,21+/m1/s1 |
InChI Key |
OCUSYXNRARMJHS-SUVJOWDWSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C([C@@H]4O)NN=C5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4O)NN=C5)C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



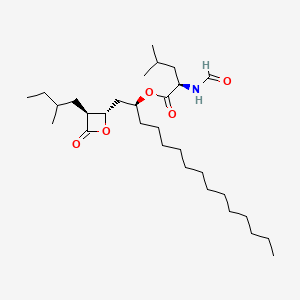
![(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441649.png)
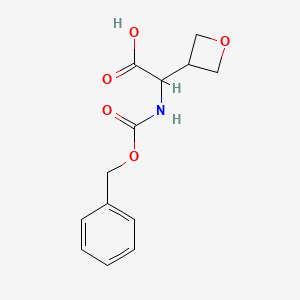
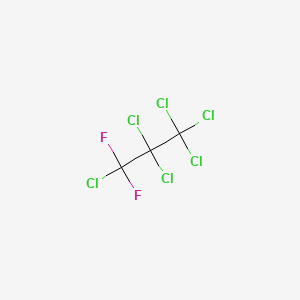
![3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea](/img/structure/B13441669.png)
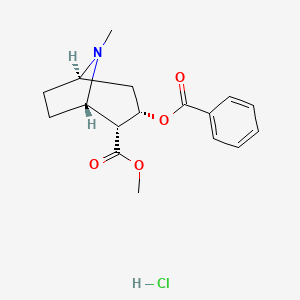
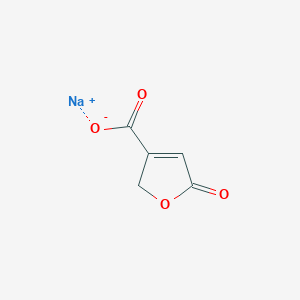
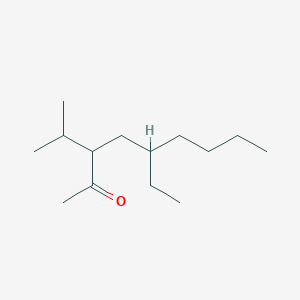
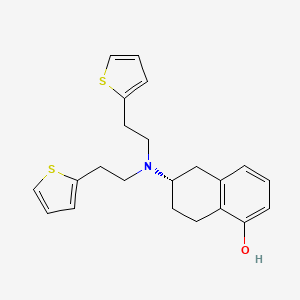
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)

![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}-2-hydroxypropane-1-sulfonic acid](/img/structure/B13441697.png)
